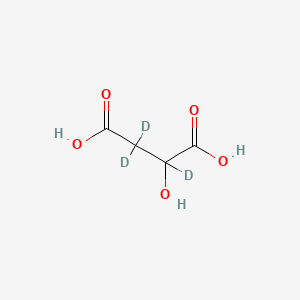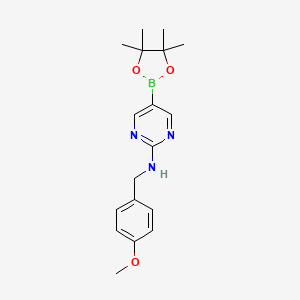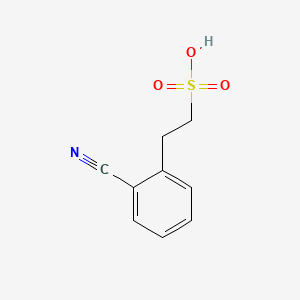
2-Chloro-6-iodopyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-iodopyridin-3-amine, with the CAS Number 1032507-20-2, is a pyridine-based building block used in organic synthesis . It is sold by Sigma-Aldrich and other chemical suppliers .
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-iodopyridin-3-amine is C5H4ClIN2 . The InChI code is 1S/C5H4ClIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 . The molecular weight is 254.46 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-iodopyridin-3-amine include a molecular weight of 254.45 g/mol . The compound has a topological polar surface area of 38.9 Ų . Other properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
1. Rearrangements in Aminations of Halopyridines
2-Chloro-6-iodopyridin-3-amine undergoes specific rearrangements in reactions involving aminations of halopyridines. Notably, potassium amide in liquid ammonia reacts with halopyridines, leading to mixtures containing aminopyridines, a process potentially involving pyridyne intermediates. These reactions exhibit unique rearrangements and transformations, contributing to the understanding of reaction mechanisms in organic chemistry (Pieterse & Hertog, 2010).
2. Catalytic Aminocarbonylation
2-Chloro-6-iodopyridin-3-amine is also important in catalytic aminocarbonylation processes. It has been used in palladium-catalyzed aminocarbonylation reactions with various primary and secondary amines. This process synthesizes N-substituted nicotinamides and related compounds, demonstrating its significance in the synthesis of biologically important molecules (Takács et al., 2007).
3. Palladium-Catalyzed Aminations
The chemical serves as a key substrate in regioselective palladium-catalyzed aminations. This process yields excellent yields and selectivity, especially when combined with cesium carbonate and a Pd-BINAP catalyst. Such reactions are pivotal in organic synthesis, allowing the incorporation of various functional groups under mild conditions (Maes et al., 2002).
4. Synthesis of Tetracyclic Azaheteroaromatic Cores
This compound is integral in synthesizing new tetracyclic azaheteroaromatic cores, achieved through inter- and intramolecular amination. The process involves auto-tandem and one-pot catalysis using Pd and Cu catalysts, highlighting its role in creating complex organic structures (Rauws et al., 2010).
5. Synthesis of Imidazo[4,5-b]pyridin-2-ones
2-Chloro-6-iodopyridin-3-amine facilitates the synthesis of highly functionalized imidazo[4,5-b]pyridin-2-ones. The process involves palladium-catalyzed amination followed by treatment with triphosgene, underlining its utility in producing complex nitrogen-containing heterocycles (Kuethe et al., 2004).
6. Examination of Intramolecular Amination Mechanisms
Research also delves into the intramolecular amination mechanisms of compounds like 2-Chloro-6-iodopyridin-3-amine. Understanding these mechanisms, which may involve Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution, is crucial for advancing synthetic methodologies (Loones et al., 2007).
7. Preparation of Amine-Containing Ruthenium(II) Complexes
The amination of chloro-terpyridine derivatives, including 2-chloro variants, enables the synthesis of amine-containing ruthenium(II) complexes. This has implications in the field of inorganic chemistry, particularly in the synthesis of metal complexes (Johansson, 2006).
Propriétés
IUPAC Name |
2-chloro-6-iodopyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHPKNMJRJBWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673863 |
Source


|
| Record name | 2-Chloro-6-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodopyridin-3-amine | |
CAS RN |
1032507-20-2 |
Source


|
| Record name | 2-Chloro-6-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)








![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

